
2,3,6,7-Tetramethylocta-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetramethylocta-2,6-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, and is characterized by the presence of four methyl groups attached to the octadiene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethylocta-2,6-diene typically involves the use of mesityl oxide as a starting material. The process includes the reaction of mesityl oxide with potassium hypochlorite in the presence of dioxane and water. The reaction mixture is stirred and cooled as necessary to control the reaction’s vigor. After the reaction, the mixture is acidified and extracted with ether. The ether extract is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetramethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetramethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetramethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The double bonds in the molecule can participate in electrophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1,3-butadiene: A simpler diene with two methyl groups and two double bonds.
2,3,6,7-Tetramethylocta-2,6-dien: A closely related compound with a similar structure but different substitution patterns.
Tetramethylethylene: Another related compound with four methyl groups but a different arrangement of double bonds.
Uniqueness
2,3,6,7-Tetramethylocta-2,6-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
18495-18-6 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
2,3,6,7-tetramethylocta-2,6-diene |
InChI |
InChI=1S/C12H22/c1-9(2)11(5)7-8-12(6)10(3)4/h7-8H2,1-6H3 |
Clave InChI |
NTEMWPBDYGDTRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CCC(=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


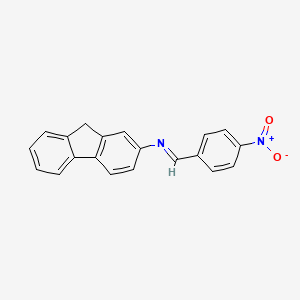
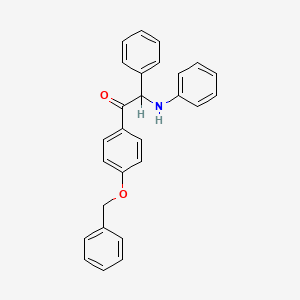
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
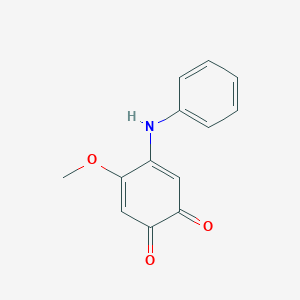

![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
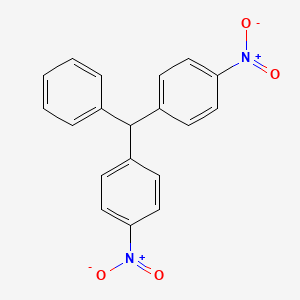
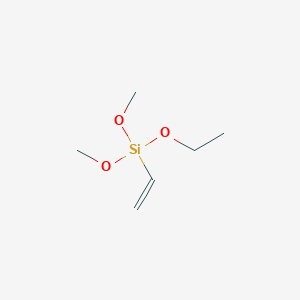
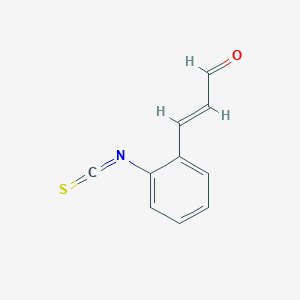

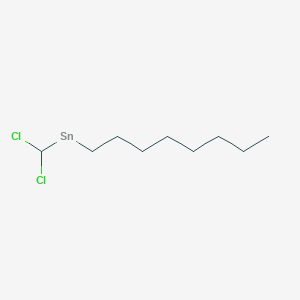
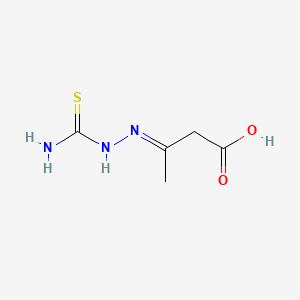
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)

